molecular formula C16H16FN3O B2806373 3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1795471-34-9

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2806373
CAS No.: 1795471-34-9
M. Wt: 285.322
InChI Key: CWBBJEAXGMZVDZ-UHFFFAOYSA-N
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Description

“3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . The molecular weight of a similar compound, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine, is 166.2 .

Scientific Research Applications

Synthesis and Characterization

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of interest in the field of organic chemistry, particularly in the synthesis of various pharmaceutical intermediates and research chemicals. The compound's unique structural features, such as the fluoro and pyridyl groups, contribute to its significance in chemical synthesis and material science.

One notable application involves the development of stereoselective synthesis methods for related compounds, which are crucial intermediates in the preparation of antibiotics for treating respiratory tract infections, including those caused by multidrug-resistant organisms (Lall et al., 2012). This research highlights the compound's potential in contributing to new therapeutic agents.

Additionally, structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides have been conducted to understand the effects of substituent patterns on molecular conformation and physicochemical properties (Mocilac et al., 2012). Such studies are essential for designing molecules with desired properties for pharmaceutical applications.

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of this compound have been explored for their potential as bioactive compounds. The synthesis and characterization of benzamide derivatives highlight the importance of structural modification in developing new compounds with potential biological activity (Achugatla et al., 2017).

Moreover, the compound and its derivatives are used in the synthesis of radiotracers for imaging applications in medicine, such as [18F]FMISO and [18F]PM-PBB3, which are used for imaging hypoxia and tau pathology, respectively (Ohkubo et al., 2021). This illustrates the compound's utility in developing diagnostic tools for various diseases.

Material Science and Luminescence

In material science, derivatives of this compound have been explored for their luminescence properties. For example, benzamides with pyridine moieties have been developed as blue fluorophores for biological and organic material applications, showcasing the potential of such compounds in creating new luminescent materials (Yamaji et al., 2017).

Properties

IUPAC Name

3-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-5-3-4-12(10-13)16(21)19-14-7-9-20(11-14)15-6-1-2-8-18-15/h1-6,8,10,14H,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBBJEAXGMZVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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